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molecular formula C9H6BrN B029762 8-Bromoisoquinoline CAS No. 63927-22-0

8-Bromoisoquinoline

Cat. No. B029762
M. Wt: 208.05 g/mol
InChI Key: DPRIHFQFWWCIGY-UHFFFAOYSA-N
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Patent
US07157463B2

Procedure details

8-(Piperazin-1-yl)isoquinoline is prepared from 8-bromoisoquinoline and piperazine using the coupling procedure as described in Step 1 of Preparation 54A to afford about 270 mg (88%). EIS-MS 214.0 M+1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
54A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[N:12]1([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[CH:10]=[N:9][CH:8]=[CH:7]3)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CN=CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
54A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford about 270 mg (88%)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC=C2C=CN=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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